molecular formula C14H20O9 B12388500 alpha-L-Fucopyranose 1,2,3,4-Tetraacetate

alpha-L-Fucopyranose 1,2,3,4-Tetraacetate

Cat. No.: B12388500
M. Wt: 332.30 g/mol
InChI Key: QZQMGQQOGJIDKJ-CMBNSBOKSA-N
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Description

1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose is a derivative of L-fucose, a naturally occurring deoxy sugar. This compound is often used in biochemical research and organic synthesis due to its unique structural properties. It is characterized by the presence of four acetyl groups attached to the fucopyranose ring, which enhances its stability and reactivity in various chemical reactions .

Preparation Methods

1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose can be synthesized through the acetylation of L-fucose. The process typically involves the reaction of L-fucose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups on the fucopyranose ring . Industrial production methods may involve similar acetylation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose undergoes various chemical reactions, including:

Common reagents used in these reactions include acetic anhydride, pyridine, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetra-O-acetyl-alpha-L-fucopyranose involves its ability to participate in glycosylation reactions. The acetyl groups protect the hydroxyl groups on the fucopyranose ring, allowing for selective reactions at specific sites. This selective reactivity is crucial in the synthesis of glycoproteins and other complex carbohydrates .

Comparison with Similar Compounds

1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose can be compared with other acetylated sugars such as:

  • 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose
  • 1,2,3,4-Tetra-O-acetyl-alpha-D-galactopyranose
  • 1,2,3,4-Tetra-O-acetyl-beta-D-mannopyranose

These compounds share similar acetylation patterns but differ in the configuration of the sugar ring and the position of the acetyl groups. The uniqueness of 1,2,3,4-tetra-O-acetyl-alpha-L-fucopyranose lies in its specific configuration and the biological significance of L-fucose .

Properties

Molecular Formula

C14H20O9

Molecular Weight

332.30 g/mol

IUPAC Name

[(2S,4S,5S,6S)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate

InChI

InChI=1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3/t6-,11?,12-,13-,14-/m0/s1

InChI Key

QZQMGQQOGJIDKJ-CMBNSBOKSA-N

Isomeric SMILES

C[C@H]1C([C@@H]([C@@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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